Nalpha-acetyl-D-asparagine hydrate
Description
Nalpha-acetyl-D-asparagine hydrate is a derivative of D-asparagine, where the alpha-amino group is acetylated, and the compound exists in a hydrated form.
- Chemical Structure: The parent compound, D-asparagine monohydrate (CAS 5794-24-1), has the molecular formula C₄H₁₀N₂O₄ and a molar mass of 150.13 g/mol . Nalpha-acetyl-D-asparagine introduces an acetyl group (-COCH₃) to the alpha-amino nitrogen, modifying its reactivity and solubility.
- Applications: Likely used as an intermediate in organic synthesis or biochemical research, similar to D-asparagine monohydrate, which is employed in biochemistry due to its high purity (≥98%) .
Properties
Molecular Formula |
C6H12N2O5 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-acetamido-4-amino-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C6H10N2O4.H2O/c1-3(9)8-4(6(11)12)2-5(7)10;/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12);1H2 |
InChI Key |
IWRCCVSIDUGZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-acetyl-D-asparagine hydrate typically involves the acetylation of D-asparagine. This can be achieved by reacting D-asparagine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions: Nalpha-acetyl-D-asparagine hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Nalpha-acetyl-D-asparagine hydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to protein structure and function, as well as in the investigation of enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Nalpha-acetyl-D-asparagine hydrate involves its interaction with specific molecular targets and pathways. As a derivative of asparagine, it plays a role in the metabolism of ammonia and the synthesis of proteins. The acetyl group can influence the compound’s reactivity and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomerism: D- vs. L-Asparagine
- D-Asparagine Monohydrate: The D-isomer (CAS 5794-24-1) is less common in nature, with a melting point of 275°C and applications in specialized biochemical studies .
- L-Asparagine (CAS 70-47-3) : The naturally occurring L-isomer is widely used in natural product chemistry. It has a lower molar mass (132.11 g/mol) and melting point (234–235°C) compared to its D-counterpart .
- Key Difference : Stereochemical orientation affects biological activity; L-asparagine is incorporated into proteins, while D-asparagine is studied for its unique biochemical interactions .
Functional Group Modifications
Nalpha-acetyl-D-asparagine vs. N-Methyl-D-aspartic Acid Hydrate
- Nalpha-acetyl-D-asparagine: Acetylation enhances stability and alters solubility. The non-hydrated form (CAS 26117-27-1) has a purity of 95%, suggesting utility in synthetic workflows .
- N-Methyl-D-aspartic Acid Hydrate : Substitution with a methyl group instead of acetyl results in excitatory neurotransmitter activity, critical in neurological research .
Alitame Hydrate
Data Table: Comparative Analysis of Key Compounds
*Note: Properties for this compound are estimated based on its anhydrous form (C₆H₁₀N₂O₄; MW 174.15) with one water molecule.
Research Findings and Functional Insights
- Solubility: Hydration generally improves aqueous solubility, critical for biochemical applications (e.g., D-asparagine monohydrate vs. anhydrous forms) .
- Purity and Synthesis: Nalpha-acetyl-D-asparagine is available at 95% purity, indicating its role in controlled synthetic processes, whereas D-asparagine monohydrate is produced at kilogram scale for broader use .
- Biological Activity: N-Methyl-D-aspartic acid hydrate’s role as a neurotransmitter highlights how minor structural changes (e.g., methyl vs. acetyl groups) can confer distinct biological functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
